Home > Products > Screening Compounds P101195 > 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide
1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide - 1351604-64-2

1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide

Catalog Number: EVT-2852863
CAS Number: 1351604-64-2
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It displays nanomolar affinity for animal and human V1b receptors, with significantly lower affinity for V1a, V2, and oxytocin receptors [, ]. SSR149415 effectively inhibits arginine vasopressin (AVP)-induced calcium ion increase in cells expressing V1b receptors and has shown efficacy in various in vivo models of elevated corticotropin secretion and anxiety [].
  • Compound Description: SR121463B is a nonpeptide antagonist of the vasopressin V2 receptor (V2R). [] - https://www.semanticscholar.org/paper/1c57e403674d197614a4be6871365cebe63aa473

(2S)1-[(2R3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide (SR49059)

  • Compound Description: SR49059 is a potent and selective antagonist of the vasopressin V1a receptor [, ]. In studies on mouse vasopressin receptors, SR49059 demonstrated high affinity for the V1a receptor and effectively inhibited [3H]AVP binding []. It is primarily recognized for its antagonistic activity against the V1a receptor subtype.
  • Relevance: SR49059, like 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide, contains a pyrrolidine carboxamide group, suggesting a potential for interaction with similar biological targets. [] - https://www.semanticscholar.org/paper/8af3d0de79fb3ab82744d04e0d39d0031efae6f5 [] - https://www.semanticscholar.org/paper/1c57e403674d197614a4be6871365cebe6871365cebe63aa473

1-[1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

  • Compound Description: OPC-21268 acts as a potent and selective antagonist for the vasopressin V1a receptor []. It exhibits a higher binding affinity for the V1a receptor compared to the V1b receptor.
  • Relevance: While OPC-21268 and 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide share a focus on vasopressin receptor interactions, their structural differences are notable. OPC-21268 incorporates a piperidine ring and a quinolinone moiety, setting it apart from the target compound. [] - https://www.semanticscholar.org/paper/8af3d0de79fb3ab82744d04e0d39d0031efae6f5

(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide (OPC41061)

  • Compound Description: OPC41061 is another nonpeptide antagonist investigated for its interaction with the V2R. [] - https://www.semanticscholar.org/paper/1c57e403674d197614a4be6871365cebe63aa473

(±)-5-Dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride (OPC31260)

  • Compound Description: OPC31260 is a nonpeptide antagonist that displays high affinity for the V2R. This compound is significant for its potent antagonistic activity against the V2R and its use in mapping the antagonist binding site of this receptor subtype [].
  • Relevance: The study's findings suggest that OPC31260 binds deeply within the transmembrane region of the V2R, contrasting with the binding of arginine vasopressin on the receptor's extracellular surface. This detailed analysis of OPC31260's interaction with V2R provides insights into the structural features crucial for effective antagonism of this receptor subtype. [] - https://www.semanticscholar.org/paper/1c57e403674d197614a4be6871365cebe63aa473

N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918)

  • Compound Description: GF120918 is a potent inhibitor of P-glycoprotein (P-gp), a transporter protein known to efflux drugs from cells, thereby influencing drug absorption and distribution. [, ]. In studies on rodents, GF120918 effectively blocked the transport of DPC 333, a tissue necrosis factor α-converting enzyme inhibitor, suggesting its potential in modulating drug pharmacokinetics [].
  • Relevance: While not directly structurally related to 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide, GF120918 is included due to its role as a P-gp inhibitor. This relevance stems from the increasing interest in understanding the role of transporter proteins like P-gp in drug disposition, especially for novel compounds such as the target compound. Understanding how GF120918 interacts with P-gp could offer insights into potential drug-drug interactions and inform strategies to enhance the bioavailability and efficacy of new therapeutics. [] - https://www.semanticscholar.org/paper/61cfdd5e8beebe3c280e5dc0bd4818e9cf90aed3 [] - https://www.semanticscholar.org/paper/18c9effe44896918e986c36e4c990bc3e893ac74

5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide

  • Compound Description: This compound exhibits potent acetylcholinesterase (AChE) inhibitory activity []. AChE inhibitors are a key class of drugs used in the treatment of Alzheimer's disease. This compound also showed moderate BACE1 inhibitory activity, neuroprotective effects, and metal chelating ability, suggesting its potential as a multifunctional agent for Alzheimer's disease [].
  • Relevance: Although structurally distinct from 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide, both compounds highlight the ongoing research into novel chemical entities with potential therapeutic applications. The identification of specific targets, such as AChE and BACE1 in the case of this related compound, underscores the importance of developing compounds with defined pharmacological profiles for targeted disease intervention. [] - https://www.semanticscholar.org/paper/9b66f21f6bc73772adf1405b503689d32e8fb4a5

5-(3-Chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide

  • Compound Description: This compound demonstrates significant inhibitory activity against butyrylcholinesterase (BChE) []. BChE is another enzyme implicated in the progression of Alzheimer's disease, making inhibitors of this enzyme a potential therapeutic strategy for this neurodegenerative disorder.

N,N-diethyl-2-(2-(4-(2-[18F]fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide ([18F]DPA-714)

  • Compound Description: [18F]DPA-714 is a radioligand designed for positron emission tomography (PET) imaging of translocator protein 18 kDa (TSPO) []. TSPO is a marker of neuroinflammation and is often used to monitor neuroinflammatory processes in various neurological conditions.
  • Relevance: While [18F]DPA-714 and 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide target different biological systems, they underscore the importance of developing tools and therapies for complex diseases. PET imaging with radioligands like [18F]DPA-714 provides valuable insights into disease mechanisms and aids in monitoring treatment efficacy. [] - https://www.semanticscholar.org/paper/40dbaea40b967298f7fb5f7a75a23971503b126e

7-chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([11C]SSR180575)

  • Compound Description: [11C]SSR180575 is another radioligand used in PET imaging to visualize and quantify TSPO levels []. It allows for the non-invasive assessment of neuroinflammation and aids in understanding the role of neuroinflammation in various neurological and psychiatric disorders.
  • Relevance: [11C]SSR180575, like [18F]DPA-714, highlights the importance of developing sensitive and specific tools for studying complex biological processes. While its structure differs significantly from 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide, its use in PET imaging emphasizes the need for continued advancement in imaging technologies to understand disease mechanisms and facilitate drug discovery. [] - https://www.semanticscholar.org/paper/40dbaea40b967298f7fb5f7a75a23971503b126e
  • Compound Description: PK11195 is a well-established TSPO ligand frequently used in PET imaging studies to assess neuroinflammation []. Its ability to bind to TSPO allows researchers to visualize and quantify areas of increased TSPO expression, serving as an indicator of neuroinflammatory activity.
  • Relevance: While structurally distinct from 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide, PK11195's role as a TSPO ligand makes it relevant in the context of understanding potential off-target effects. [] - https://www.semanticscholar.org/paper/40dbaea40b967298f7fb5f7a75a23971503b126e

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

  • Compound Description: This compound serves as a precursor in the synthesis of various heterocyclic compounds []. Its simple structure with a pyridinone core makes it a versatile building block for generating diverse chemical libraries with potential biological activity.
  • Relevance: Although not directly related to 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide in terms of structure or biological activity, its inclusion in the paper emphasizes the importance of synthetic chemistry in drug discovery. The ability to synthesize and modify core chemical structures like 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide is essential for exploring new chemical spaces and identifying novel compounds with desirable therapeutic properties. [] - https://www.semanticscholar.org/paper/dd32cd18590c01a49535623510c5f57f8d5bdb84

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

  • Compound Description: This compound, in combination with (3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6″-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2″-oxo-1′,2″-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3′,3″-indole]-5′-carboxamide, forms a novel combination therapy for the treatment of cancer []. This combined approach targets both MDM2, a negative regulator of the tumor suppressor protein p53, and FLT3, a receptor tyrosine kinase often mutated in hematological malignancies.
  • Relevance: Although structurally distinct from 1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide, its use in a combination therapy highlights the evolving landscape of cancer treatment. The trend towards targeting multiple pathways simultaneously using different agents showcases the potential of combining compounds with distinct mechanisms of action to achieve synergistic therapeutic effects. [] - https://www.semanticscholar.org/paper/305482c2a8ab0afd5cdf0f35a838796fe68bae88

Properties

CAS Number

1351604-64-2

Product Name

1-(4-chlorophenyl)-5-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrrolidine-3-carboxamide

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrrolidine-3-carboxamide

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.83

InChI

InChI=1S/C20H18ClN3O3/c21-14-2-5-16(6-3-14)24-11-13(9-18(24)25)19(26)23-15-4-1-12-7-8-22-20(27)17(12)10-15/h1-6,10,13H,7-9,11H2,(H,22,27)(H,23,26)

InChI Key

KPLIYKFJPCYIDK-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.